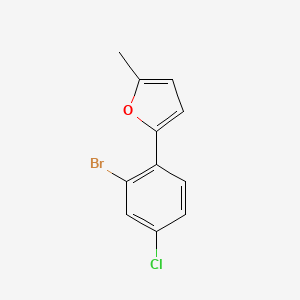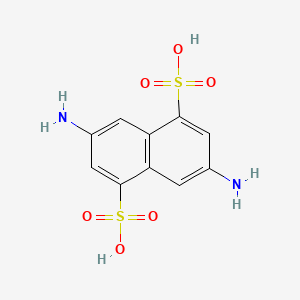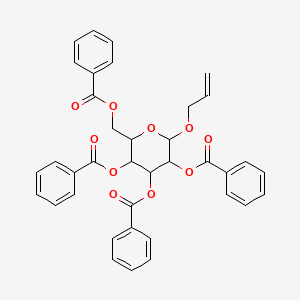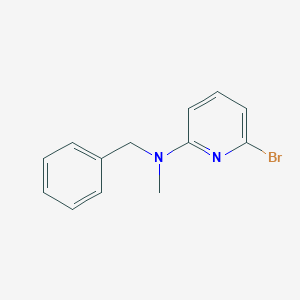
Thulium monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium monoxide is a chemical compound composed of thulium and oxygen, with the chemical formula TmO Thulium is a rare earth element, part of the lanthanide series, and is known for its unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium monoxide can be synthesized through several methods:
Direct Combination: Thulium metal reacts with oxygen at elevated temperatures to form this compound.
Reduction of Thulium(III) Oxide: Thulium(III) oxide (Tm2O3) can be reduced using hydrogen or other reducing agents to produce this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thulium(III) oxide (Tm2O3).
Reduction: Thulium(III) oxide can be reduced to this compound using hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or oxides in a controlled environment.
Major Products Formed:
Oxidation: Thulium(III) oxide (Tm2O3).
Reduction: this compound (TmO).
Substitution: Various thulium compounds depending on the reactants used.
Scientific Research Applications
Thulium monoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing into its use in targeted therapies and drug delivery systems.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Mechanism of Action
The mechanism of action of thulium monoxide involves its interaction with other molecules and compounds. In catalytic applications, this compound can facilitate reactions by providing an active surface for reactants to interact. In medical applications, its mechanism may involve binding to specific molecular targets and pathways, although detailed studies are still ongoing.
Comparison with Similar Compounds
Thulium(III) oxide (Tm2O3): A higher oxidation state of thulium with different properties and applications.
Ytterbium monoxide (YbO): Another lanthanide monoxide with similar properties but different reactivity and applications.
Erbium monoxide (ErO): Similar in structure but with distinct chemical and physical properties.
Uniqueness: Thulium monoxide is unique due to its specific electronic configuration and reactivity, which make it suitable for specialized applications in various fields. Its rarity and the challenges associated with its synthesis also contribute to its distinctiveness.
Properties
CAS No. |
12281-29-7 |
|---|---|
Molecular Formula |
OTm |
Molecular Weight |
184.934 g/mol |
IUPAC Name |
oxothulium |
InChI |
InChI=1S/O.Tm |
InChI Key |
MARMJIYOFCVRRT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)


![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)

![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)

